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molecular formula C5H10N2O3 B8467473 N-Methyl-4-Nitro-Butyramide

N-Methyl-4-Nitro-Butyramide

Cat. No. B8467473
M. Wt: 146.14 g/mol
InChI Key: BEALUHZATXXSKY-UHFFFAOYSA-N
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Patent
US07504382B2

Procedure details

To a sealed reaction vessel was added methyl 4-nitrobutyrate (1.00 g, 6.80 mmol) and methylamine (2.0 M methylamine in MeOH, 50.0 mL, 100 mmol). The resulting yellow solution was stirred at room temperature for 20 h. The solvent was evaporated and the residue was purified by flash chromatography (silica gel, load: CH2Cl2, elution with EtOAc:Hexanes, 1:1) to give the title product (0.97 g, 98%) as a white solid. 1H NMR (CDCl3): 5.84 (br s, NH, 1H), 4.54-4.48 (m, 2H), 2.82 (d, J=4.7 Hz, 3H), 2.36-2.32 (m, 4H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=O)([O-:3])=[O:2].[CH3:11][NH2:12]>>[CH3:11][NH:12][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a sealed reaction vessel
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, load: CH2Cl2, elution with EtOAc:Hexanes, 1:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CNC(CCC[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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